3-[1,1'-Biphenyl]-4-yl-1H-pyrazole
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a vast and vital area of chemical study. ijpsr.com Pyrazoles belong to this class as five-membered aromatic rings containing two adjacent nitrogen atoms. researchgate.netmdpi.com The synthesis and functionalization of pyrazole (B372694) derivatives are significant pursuits in organic chemistry due to their wide-ranging applications. mdpi.com The creation of new heterocyclic compounds is a key focus for researchers, as these molecules are fundamental in medicinal chemistry and materials science. ijpsr.com The synthesis of pyrazole derivatives can be achieved through various methods, including the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. ijpsr.com The structure of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, with its specific substitution pattern, places it within the sub-field of polysubstituted pyrazoles, an area that continues to be actively explored. researchgate.net
Significance of Pyrazole and Biphenyl (B1667301) Scaffolds in Academic Investigations
Both the pyrazole and biphenyl moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to a variety of biological targets.
The pyrazole scaffold is a cornerstone in drug discovery and development. researchgate.net Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comresearchgate.net The versatility of the pyrazole ring allows for the creation of a multitude of derivatives with tailored electronic and steric properties, making it a frequent choice in the design of new therapeutic agents. researchgate.netnih.gov Numerous approved drugs, such as the cancer treatments ibrutinib (B1684441) and ruxolitinib, contain a pyrazole core, highlighting its clinical importance. tandfonline.com Beyond medicine, pyrazoles are investigated in agrochemistry, coordination chemistry, and for their unique photophysical properties. researchgate.netmdpi.com
The biphenyl scaffold is also of great interest, particularly in medicinal chemistry and materials science. mdpi.com The two phenyl rings of the biphenyl group can engage in π-π stacking interactions with biological targets, such as the hydrophobic pockets of enzymes. mdpi.com This feature has been exploited in the design of various therapeutic agents. mdpi.com In materials science, biphenyl derivatives are explored for applications in organic light-emitting diodes (OLEDs) and solar cells due to their electronic and photophysical properties. mdpi.com
The combination of these two scaffolds in this compound creates a molecule with potential for diverse applications, leveraging the biological relevance of the pyrazole core and the structural and electronic contributions of the biphenyl group.
Overview of Research Trajectories for this compound
Research involving the this compound framework has primarily focused on the synthesis and investigation of its derivatives for various applications, particularly in medicinal chemistry and materials science.
One significant area of research is the development of enzyme inhibitors. Derivatives incorporating the biphenyl-pyrazole structure have been investigated as:
Factor Xa Inhibitors : A complex derivative, 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), was developed as a potent and selective inhibitor of blood coagulation factor Xa, a key enzyme in the coagulation cascade. nih.gov
Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) : A series of novel pyrazole acyl(thio)urea compounds containing a biphenyl scaffold were designed and synthesized, showing excellent fungicidal activity against several plant pathogens by targeting the succinate dehydrogenase enzyme. acs.org
Histone Deacetylase (HDAC) Inhibitors : A pyrazole-biphenyl derivative has been reported to exhibit inhibitory activity against histone deacetylases and showed in vitro anti-cancer activity. mdpi.com
Another research trajectory explores the photophysical properties of these compounds. A fluorescent pyrazole-indole hybrid with a biphenyl fragment was synthesized and its optical properties were investigated, suggesting potential applications in materials science, such as in fluorescent probes or OLEDs. mdpi.com
Furthermore, the core structure has been used as a building block for creating libraries of related compounds. For instance, series of 3-(4-biphenyl)-5-substituted phenyl-2-pyrazolines and their N-benzoyl derivatives have been synthesized and studied. nih.gov The synthesis of derivatives like 3-(biphenyl-4-yl)-1,5-diphenyl-1H-pyrazole further demonstrates the utility of this scaffold in constructing more complex heterocyclic systems. researchgate.net
These research paths underscore the value of the this compound scaffold as a versatile platform for developing new molecules with targeted biological activities and material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-phenylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h1-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMVTVVOTMNIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advancements for 3 1,1 Biphenyl 4 Yl 1h Pyrazole
Classical Synthetic Routes to the 1H-Pyrazole Core
The formation of the 1H-pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available for its construction. These classical routes typically involve the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic three-carbon unit.
Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation
The most prominent and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.orgscielo.br This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substituents on both the dicarbonyl and hydrazine starting materials. beilstein-journals.orgmdpi.com
Variations of this approach expand its scope significantly. For instance, α,β-unsaturated ketones and aldehydes can also serve as the three-carbon electrophile, reacting with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. nih.gov Furthermore, β-oxodithioesters and α-oxoketene dithioacetals have been employed in regioselective cyclocondensation reactions with arylhydrazines to produce highly substituted pyrazoles. acs.org
Multicomponent reactions (MCRs) have streamlined these classical approaches, allowing for the in situ generation of the 1,3-dicarbonyl compound followed by its immediate reaction with hydrazine in a one-pot process, enhancing efficiency and reducing the need to isolate intermediates. beilstein-journals.org
Ring-Closing Reactions for Pyrazole Derivatives
Alternative to cyclocondensation, ring-closing reactions provide another pathway to the pyrazole core. These methods often start from acyclic precursors that already contain the requisite N-N bond. A key example is the intramolecular cyclization of α,β-unsaturated hydrazones. organic-chemistry.org These precursors can be synthesized from the condensation of an α,β-unsaturated carbonyl compound with a hydrazine. Subsequent cyclization, often promoted by acid or heat, and aromatization yield the pyrazole ring.
Modern advancements include the use of ring-opening/ring-closing sequences. For example, a substituted chromone (B188151) can undergo a Suzuki coupling followed by a ring-opening and subsequent ring-closing cyclocondensation with hydrazine to yield a 3,4-substituted pyrazole. beilstein-journals.org This strategy allows for the introduction of substituents prior to the formation of the pyrazole ring itself.
Strategies for Biphenyl (B1667301) Moiety Introduction at the C-4 Position of the Pyrazole Ring
The synthesis of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole requires a specific and regioselective method to forge the C-C bond between the C-4 position of the pyrazole and the biphenyl group. This is most effectively achieved using modern cross-coupling technologies. A plausible retrosynthetic analysis suggests two main pathways: (A) coupling a 4-halo-1H-pyrazole with a biphenylboronic acid or (B) coupling a 4-(4-halophenyl)-1H-pyrazole with a phenylboronic acid.
Transition-Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl Bond Formation
Transition-metal-catalyzed cross-coupling reactions are the cornerstone for forming aryl-aryl bonds and are ideally suited for installing the biphenyl moiety onto the pyrazole core. researchgate.netresearchgate.net Among these, the Suzuki-Miyaura, Negishi, and Stille couplings are the most frequently employed.
The Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of a vast array of boronic acids and the relatively mild reaction conditions. researchgate.netnih.gov The synthesis of 4-aryl-pyrazoles via Suzuki coupling has been well-documented. researchgate.net This typically involves the reaction of a 4-halo-pyrazole (e.g., 4-bromo- or 4-iodo-pyrazole) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netarabjchem.org For the target molecule, this would involve coupling a suitable 3-substituted-4-halo-1H-pyrazole with [1,1'-biphenyl]-4-ylboronic acid. Alternatively, a 3-substituted-4-(4-bromophenyl)-1H-pyrazole could be coupled with phenylboronic acid. arabjchem.org The choice of ligands for the palladium catalyst can be crucial for achieving high yields and can even influence the regioselectivity of the coupling if multiple reactive sites are present. researchgate.netrsc.org
| Catalyst Precursor | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₃PO₄ | 1,4-Dioxane/H₂O | arabjchem.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | nih.gov |
| Pd(dppf)Cl₂ | dppf (integral) | Na₂CO₃ | DMF | beilstein-journals.org |
| Pd/C | None (heterogeneous) | KF·2H₂O | DMF | nih.gov |
The Negishi coupling , which utilizes an organozinc reagent, is another powerful tool. organic-chemistry.org It has been successfully applied to the C-4 functionalization of pyrazoles. beilstein-journals.orgnih.gov This method would involve preparing an organozinc derivative of either the pyrazole or the biphenyl moiety and coupling it with the corresponding aryl halide partner in the presence of a palladium or nickel catalyst. The Negishi reaction is often noted for its high reactivity and functional group tolerance. organic-chemistry.orgnih.gov
Alternative Coupling Approaches and Functional Group Interconversions
Beyond the standard cross-coupling reactions, direct C-H arylation has emerged as a highly efficient and atom-economical alternative. academie-sciences.fr This methodology allows for the direct coupling of a C-H bond on the pyrazole ring with an aryl halide, bypassing the need to pre-functionalize the pyrazole with a halide or organometallic group. semanticscholar.org Sequential C-H arylation strategies have been developed for the programmed synthesis of poly-arylated pyrazoles, demonstrating the high level of control achievable. semanticscholar.org For the target molecule, this could involve the direct C-4 arylation of a 3-substituted-1H-pyrazole with a suitable biphenyl halide.
Homocoupling reactions offer another route. For instance, a Negishi-type homocoupling of a 4-iodo-pyrazole derivative can yield a 4,4'-bipyrazole. nih.gov While not directly applicable to the synthesis of an unsymmetrical biphenyl group, related mechanisms could be envisioned.
Functionalization and Derivatization Strategies for the Biphenyl and Pyrazole Moieties
Once the core this compound structure is assembled, further derivatization can be undertaken to modulate its properties. Both the pyrazole ring and the biphenyl substituent offer sites for functionalization.
The pyrazole ring itself contains a reactive N-H proton. This site can be readily functionalized via N-alkylation or N-arylation reactions. beilstein-journals.orgsemanticscholar.org Deprotonation with a suitable base followed by reaction with an electrophile, such as an alkyl halide or an activated aryl halide, allows for the introduction of a wide variety of substituents at the N-1 position. This is a common strategy for building molecular complexity and tuning the electronic and steric properties of the compound. rsc.org
Regioselective Substitution Patterns
Regioselectivity is a critical aspect of synthesizing substituted pyrazoles, as the position of functional groups on the pyrazole ring significantly influences the molecule's properties. In the synthesis of 3,4-diaryl-1H-pyrazoles, a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been shown to be highly regioselective. nih.gov The regiochemistry of these reactions can be confirmed using techniques like 2D-NOESY and HMBC NMR spectroscopy, with computational studies such as DFT calculations providing further validation. nih.gov
The substitution pattern on the biphenyl moiety also plays a crucial role. The synthesis of various substituted biphenyl compounds often employs cross-coupling reactions like the Suzuki-Miyaura reaction, which allows for the precise placement of substituents on the biphenyl scaffold. nih.govajgreenchem.com The electronic effects of substituents on the starting materials can direct the regiochemical outcome of the pyrazole ring formation. For example, in the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, the substituents on the aminopyrazole influence the regioselectivity of the resulting pyrazolo[3,4-b]quinoline. researchgate.net
Table 1: Regioselective Synthesis of Pyrazole Derivatives
| Starting Materials | Reaction Type | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Tosylhydrazones and nitroalkenes | 1,3-Dipolar Cycloaddition | 3,4-diaryl-1H-pyrazoles | High | nih.gov |
| 2-Fluorobenzaldehydes and 1H-Pyrazol-5-amines | Condensation | 1H-Pyrazolo[3,4-b]quinolines | High, dependent on substituents | researchgate.net |
| 2-Alkynyl-1,3-dithianes and Sydnones | [3+2] Cycloaddition | 3-(1,3-Dithian-2-yl)-1,4-diphenyl-1H-pyrazole | High | acs.org |
Stereochemical Considerations in Asymmetric Synthesis of Derivatives
The development of asymmetric syntheses for pyrazole derivatives is of great interest, particularly for applications in pharmaceuticals where specific stereoisomers are often responsible for the desired biological activity. Chiral auxiliaries, such as tert-butanesulfinamide, have been successfully employed to induce stereoselectivity in the synthesis of pyrazole derivatives. rsc.org
Another approach involves the use of chiral catalysts. For instance, quinine-derived bifunctional thioureas have been used as organocatalysts for the enantioselective α-amination of 4-substituted pyrazolones, yielding products with high enantiomeric excess. acs.org The catalyst's structure and the reaction conditions, such as temperature and solvent, are crucial for achieving high stereoselectivity. acs.org
Table 2: Asymmetric Synthesis of Pyrazole Derivatives
| Chiral Inductor | Reaction | Product | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|
| tert-Butanesulfinamide | Asymmetric synthesis | Chiral N-(3-{1-[1-(3-cyclopropylmethoxy-4-difluoromethoxyphenyl)-2-(1-oxypyridin-4-yl)ethyl]-1H-pyrazol-3-yl}phenyl)acetamide | Not specified | rsc.org |
| Quinine-derived bifunctional thiourea | Enantioselective α-amination | Dibenzyl (R)-1-(4-Benzyl-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)hydrazine-1,2-dicarboxylate | 84:16 er | acs.org |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound and its Analogues
The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to minimize environmental impact. researchgate.netjetir.org This includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and energy-efficient techniques such as microwave and ultrasound irradiation. rsc.orgresearchgate.net
Multicomponent reactions (MCRs) are inherently green as they often exhibit high atom economy and reduce the number of synthetic steps and purification stages. rsc.orgacs.org The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of pyrazole synthesis. researchgate.netjchemlett.com For example, mesoporous SiO2-Al2O3 has been shown to be an efficient and recyclable catalyst for the synthesis of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives. jchemlett.com One-pot syntheses that combine multiple reaction steps without isolating intermediates also contribute to a greener process by reducing waste and energy consumption. scispace.com
Table 3: Green Synthesis Approaches for Pyrazole Derivatives
| Green Chemistry Principle | Method/Technique | Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Reactions in water | Reduced toxicity and environmental impact | researchgate.netacs.org |
| Energy Efficiency | Microwave irradiation, Ultrasound assistance | Shorter reaction times, lower energy consumption | rsc.orgresearchgate.net |
| Atom Economy | Multicomponent reactions (MCRs) | High efficiency, reduced waste | rsc.orgacs.org |
| Recyclable Catalysts | Heterogeneous catalysts (e.g., SiO2-Al2O3) | Catalyst can be recovered and reused | jchemlett.com |
| Process Intensification | One-pot synthesis | Reduced steps, less waste, energy saving | scispace.com |
Flow Chemistry and Continuous Processing in the Synthesis of this compound Derivatives
Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods. researchgate.netmdpi.comscilit.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous intermediates. mdpi.comgalchimia.comresearchgate.net
Continuous flow processes have been developed for the synthesis of various pyrazole derivatives. For example, a two-step flow synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine has been reported, demonstrating the efficiency of this method. rsc.org Flow chemistry also enables the seamless integration of synthesis, purification, and analysis, which can accelerate the optimization of reaction conditions. galchimia.com Furthermore, continuous processing is highly scalable, making it an attractive method for the industrial production of compounds like this compound and its analogues. mdpi.comgoogle.com The use of immobilized catalysts in flow reactors further enhances the sustainability and practicality of these processes. acs.org
Table 4: Flow Chemistry in Pyrazole Synthesis
| Flow Process | Starting Materials | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Two-step continuous-flow | Terminal alkynes, Hydrazine monohydrate | 3,5-disubstituted pyrazoles | High yields, good process control | rsc.org |
| Tandem reaction in flow | Acetophenones, DMADMF, Hydrazine | Substituted pyrazoles | High yields, general method | galchimia.com |
| Continuous integrated flow | Substituted diketone, 4-hydrazinylbenzenesulfonamide (B1582950) hydrochloride | Celecoxib and analogs | Time-efficient, on-demand production | google.com |
| Continuous flow with immobilized catalyst | 4-Benzyl-5-pyrazolone, Dibenzyl azodicarboxylate | 4-amino-pyrazolone derivatives | Recyclable catalyst, scalable synthesis | acs.org |
Spectroscopic and Crystallographic Elucidation of 3 1,1 Biphenyl 4 Yl 1h Pyrazole Molecular Structure
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the constitution and configuration of organic molecules. For 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, a combination of one-dimensional and multidimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Topology
To unravel the complex spin systems of this compound, multidimensional NMR techniques are essential. ipb.pt The structural elucidation of various pyrazole (B372694) derivatives frequently relies on these methods. nih.govtandfonline.comscirp.org
¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the adjacent protons on the biphenyl (B1667301) rings and between the pyrazole C5-H and the N-H proton. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom bearing a proton. scirp.orgrsc.org
Based on known chemical shifts for pyrazole and biphenyl fragments, a predicted set of NMR assignments can be proposed. researchgate.netacs.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyrazole N-H | ~12.0-13.0 (broad s) | - | C3, C5 |
| Pyrazole C5-H | ~7.8-8.2 (s) | ~130-135 | C3, C4, N-H |
| Pyrazole C3 | - | ~148-152 | - |
| Pyrazole C4 | ~105-115 | ~100-110 | C5-H |
| Biphenyl C2', C6' | ~7.7-7.9 (d) | ~127-129 | H3'/H5', H4' |
| Biphenyl C3', C5' | ~7.4-7.6 (t) | ~128-130 | H2'/H6', H4' |
| Biphenyl C4' | ~7.3-7.5 (t) | ~127-128 | H3'/H5' |
| Biphenyl C2'', C6'' | ~7.6-7.8 (d) | ~126-128 | H3''/H5'' |
| Biphenyl C3'', C5'' | ~7.4-7.5 (t) | ~129-130 | H2''/H6'' |
Note: Predicted values are based on data from related structures and are solvent-dependent. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.
Solid-State NMR Applications for Polymorph and Supramolecular Structure Analysis
In the solid state, N-unsubstituted pyrazoles like this compound can exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom. bohrium.com Solid-state NMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique to study this phenomenon. cdnsciencepub.comcdnsciencepub.com In many crystalline pyrazoles, the tautomerism is "frozen," and the solid-state NMR spectrum corresponds to a single tautomeric form. cdnsciencepub.com The chemical shifts observed in the solid state can provide insights into the specific tautomer present, which may be influenced by the crystallization process favoring the more stable or less soluble form. cdnsciencepub.comumich.edu Furthermore, solid-state NMR can detect the presence of different polymorphs and analyze the supramolecular structure formed through intermolecular hydrogen bonds. umich.eduacs.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS can definitively validate the molecular formula, C₁₅H₁₂N₂. This technique has been used to confirm the structures of numerous complex pyrazole derivatives. ktu.edumdpi.com
Electron Ionization (EI) mass spectrometry would be employed to study the fragmentation pathways, which provides valuable structural information. The fragmentation of pyrazoles and biphenyls follows characteristic patterns. researchgate.netaip.org
Expected Fragmentation Pathways:
Molecular Ion (M⁺·): The spectrum would show a prominent molecular ion peak corresponding to the mass of C₁₅H₁₂N₂.
Loss of N₂: A common fragmentation for pyrazoles involves the elimination of a molecule of nitrogen (N₂) to form a cyclopropenyl cation derivative.
Biphenyl Fragmentation: The biphenyl moiety can undergo fragmentation, leading to ions corresponding to the phenyl cation (C₆H₅⁺) and the biphenyl cation (C₁₂H₉⁺).
Ring Cleavage: Cleavage of the pyrazole ring itself can lead to various smaller charged fragments.
Table 2: Predicted Key Ions in the Mass Spectrum of 3-([1,1'-Biphenyl]-4-yl)-1H-pyrazole
| m/z | Proposed Fragment | Fragmentation Process |
|---|---|---|
| 220 | [C₁₅H₁₂N₂]⁺· | Molecular Ion (M⁺·) |
| 192 | [C₁₅H₁₂]⁺· | Loss of N₂ from M⁺· |
| 154 | [C₁₂H₁₀]⁺· | Biphenyl radical cation |
| 115 | [C₉H₇]⁺ | Loss of HCN from an intermediate |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Absolute Structure and Conformational Analysis
X-ray crystallography provides the most definitive evidence of molecular structure, offering precise measurements of bond lengths, bond angles, and torsional angles, which define the molecule's absolute structure and conformation in the solid state.
Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives
Obtaining a suitable single crystal of this compound would allow for its complete structural determination via X-ray diffraction. This method has been successfully applied to characterize a vast number of pyrazole derivatives, confirming their connectivity and solid-state packing. acs.orgsemanticscholar.org
The analysis would reveal:
Planarity: The planarity of the pyrazole ring.
Bond Lengths: Precise C-C, C-N, and N-N bond lengths within the pyrazole ring, which are typically in the range of 1.33-1.36 Å. nih.gov
Hydrogen Bonding: The nature of the intermolecular hydrogen bonding network. N-unsubstituted pyrazoles often form hydrogen-bonded aggregates, such as dimers, trimers, or catemeric chains, in the solid state. nih.gov
Table 3: Typical Crystallographic Parameters for a 1H-Pyrazole Ring
| Parameter | Typical Value (Å or °) | Reference |
|---|---|---|
| N1-N2 Bond Length | ~1.36 Å | acs.org |
| N2-C3 Bond Length | ~1.33 Å | nih.gov |
| C3-C4 Bond Length | ~1.42 Å | - |
| C4-C5 Bond Length | ~1.37 Å | - |
| C5-N1 Bond Length | ~1.34 Å | nih.gov |
| N1-N2-C3 Angle | ~105° | - |
| N2-C3-C4 Angle | ~112° | - |
Note: Values are approximate and can vary based on substitution and crystal packing forces.
Co-crystallization Strategies with Biological Macromolecules (if applicable to structural biology)
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent enzyme inhibitors. nih.govnih.gov Derivatives of this compound could potentially inhibit biological targets like protein kinases, xanthine (B1682287) oxidase, or coagulation factors. nih.govnih.govnih.gov
If the compound shows biological activity, co-crystallization with its target macromolecule (e.g., an enzyme) is a powerful technique. By solving the X-ray crystal structure of the protein-ligand complex, researchers can:
Visualize the exact binding mode of the inhibitor in the active site.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues. nih.gov
Understand the structural basis for the compound's potency and selectivity.
Guide further structure-based drug design efforts to optimize the inhibitor's properties.
For example, co-crystal structures have been instrumental in developing pyrazole-based inhibitors for targets like Janus kinase 2 (JAK2) and Factor Xa, revealing crucial hydrogen bonding with the protein's hinge region. nih.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Identification of Key Functional Groups and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within this compound. The vibrational spectrum of this molecule is a composite of the characteristic modes of the pyrazole ring and the biphenyl system. By analyzing the frequencies, intensities, and shapes of the vibrational bands, a detailed picture of the molecular structure can be assembled.
Key Functional Group Vibrations:
The primary vibrational modes of interest for this compound include the stretching and bending vibrations of the N-H group of the pyrazole ring, the C-H bonds of the aromatic rings, and the various C-C and C-N bonds within the heterocyclic and biphenyl structures.
N-H Vibrations: The N-H stretching vibration of the pyrazole ring is a key diagnostic marker. In the FT-IR spectrum, this typically appears as a broad band in the region of 3200-3500 cm⁻¹, with the broadening indicative of intermolecular hydrogen bonding between pyrazole units in the solid state. The corresponding N-H bending vibrations are expected at lower frequencies.
Aromatic C-H Vibrations: The aromatic C-H stretching vibrations from both the biphenyl and pyrazole rings are anticipated in the 3000-3100 cm⁻¹ region of the FT-IR and Raman spectra. The out-of-plane C-H bending vibrations, which are often strong in the FT-IR spectrum, provide information about the substitution pattern of the aromatic rings and typically appear between 675 and 900 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the C=C bonds within the phenyl and pyrazole rings, along with the C=N bond of the pyrazole, give rise to a series of bands in the 1400-1650 cm⁻¹ range. These bands are often strong in both FT-IR and Raman spectra and are characteristic of aromatic and heteroaromatic systems.
C-C and C-N Stretching Vibrations: The stretching vibration of the C-C bond connecting the two phenyl rings of the biphenyl moiety and the C-C and C-N single bonds within the pyrazole ring and connecting the two main structural units are expected in the fingerprint region of the spectrum (below 1300 cm⁻¹).
Intermolecular Interactions:
The presence of the N-H group in the pyrazole ring allows for the formation of intermolecular hydrogen bonds (N-H···N), which can significantly influence the vibrational frequencies. In the solid state, these interactions lead to a lowering of the N-H stretching frequency and a broadening of the corresponding spectral band. The extent of this shift can provide insights into the strength and nature of the hydrogen bonding network within the crystal lattice. Studies on similar pyrazole derivatives have shown that these interactions play a crucial role in their crystal packing. researchgate.net
Predicted Vibrational Data:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |
| N-H Stretch | Pyrazole | 3200-3500 (broad) | FT-IR |
| Aromatic C-H Stretch | Biphenyl, Pyrazole | 3000-3100 | FT-IR, Raman |
| C=C/C=N Stretch | Biphenyl, Pyrazole | 1400-1650 | FT-IR, Raman |
| N-H Bend | Pyrazole | 1500-1600 | FT-IR |
| C-H In-plane Bend | Biphenyl, Pyrazole | 1000-1300 | FT-IR, Raman |
| C-H Out-of-plane Bend | Biphenyl, Pyrazole | 675-900 | FT-IR |
| Ring Breathing | Pyrazole, Phenyl | ~1000 | Raman |
This table presents predicted data based on characteristic group frequencies and is not derived from direct experimental measurement on this compound.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to provide a more detailed and accurate assignment of the observed spectral bands. derpharmachemica.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a specialized set of methods used to investigate the three-dimensional arrangement of atoms in chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image.
The parent compound, this compound, is itself achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum. However, the introduction of a stereocenter, for instance, by substitution at a suitable position on the pyrazole or biphenyl rings, would result in chiral derivatives. For these chiral analogues, chiroptical spectroscopy would be an invaluable tool for determining their absolute configuration.
Principles of Chiroptical Spectroscopy:
Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The sign and intensity of the CD bands (known as Cotton effects) are highly sensitive to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. An ORD spectrum plots this rotation as a function of wavelength.
Application to Chiral Derivatives:
For a chiral derivative of this compound, the experimental CD and ORD spectra can be compared with theoretical spectra calculated using quantum chemical methods. This comparison allows for the unambiguous assignment of the absolute configuration (R or S) of the stereocenter(s). This approach has been successfully applied to various chiral pyrazole derivatives. For example, in studies of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, CD spectroscopy was instrumental in assigning the absolute configuration of the separated enantiomers. researchgate.net
The utility of chiroptical spectroscopy is thus highly relevant in the broader context of the chemistry of this compound, particularly if stereoisomerism is introduced to modulate its chemical or biological properties.
Computational and Theoretical Investigations of 3 1,1 Biphenyl 4 Yl 1h Pyrazole
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) like 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole might interact with a biological macromolecule, such as a protein or enzyme.
Molecular docking involves placing a ligand into the binding site of a target protein in various orientations and conformations to find the most favorable binding mode. The output is typically a "binding score" or an estimated binding affinity (e.g., in kcal/mol or as an inhibition constant, Ki), which ranks potential ligands. This process would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the biphenyl-pyrazole and the protein's amino acid residues.
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time (from nanoseconds to microseconds). An MD simulation would reveal:
Stability of the Binding Pose: Whether the docked pose is stable over time or if the ligand shifts or exits the binding site.
Conformational Changes: How the protein's structure might change upon ligand binding. This could involve small adjustments in the binding pocket or larger-scale changes in other parts of the protein (allosteric effects).
Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction in Preclinical Settings
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.
To build a QSAR model relevant to this compound, one would need a dataset of related biphenyl-pyrazole analogs with experimentally measured biological activity against a specific target.
The process involves:
Calculating Molecular Descriptors: For each compound in the series, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, an equation is developed that correlates a subset of these descriptors with the observed biological activity.
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.
A validated QSAR model could then be used to predict the activity of new, untested compounds like this compound, guiding synthetic efforts toward more potent molecules in a preclinical drug discovery context. No such model specifically developed for or including this compound has been identified in the literature.
Development of Predictive Models for Biological Activity in Cellular or Animal Models
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and materials science. For pyrazole (B372694) derivatives, numerous QSAR models have been developed to correlate their structural features with their biological activities. These models are often built using statistical methods to analyze a dataset of compounds with known activities, thereby enabling the prediction of activity for new, untested compounds.
For instance, 2D- and 3D-QSAR models have been successfully generated for various series of pyrazole derivatives to predict their anti-cancer activities against different cell lines. jksus.org These models often reveal that specific electronic, steric, and hydrophobic properties are crucial for the observed biological effects. In the context of anti-trypanosomal activity, QSAR studies on pyrazole analogs have highlighted the importance of substituents on the pyrazole ring for their efficacy against Trypanosoma cruzi. rsc.orgimist.ma
While a specific QSAR model solely for this compound is not extensively documented in publicly available literature, the principles from studies on related biphenyl-pyrazole structures are informative. For example, research on pyrazole amides as succinate (B1194679) dehydrogenase inhibitors has utilized QSAR to understand the structural requirements for antifungal activity. clockss.org These studies collectively suggest that the biphenyl (B1667301) group's nature and substitution pattern, along with the pyrazole ring's electronic environment, would be critical parameters in any predictive model for the biological activity of this compound.
A summary of representative QSAR models for pyrazole derivatives is presented in the table below.
| Model Type | Target | Key Findings |
| 2D-QSAR | Various Cancer Cell Lines | Correlation between molecular descriptors and pIC50 values established. jksus.org |
| 3D-QSAR | Trypanosoma cruzi | Identification of key steric and electronic fields influencing activity. rsc.orgimist.ma |
| 2D-QSAR | α-amylase inhibitors | SMILES-based attributes promoting inhibitory efficiency identified. nih.gov |
Identification of Key Pharmacophoric Features and Descriptors
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For the broader class of pyrazole-containing compounds, several key pharmacophoric features have been identified through computational studies.
These often include:
Hydrogen bond donors and acceptors: The nitrogen atoms of the pyrazole ring are prominent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are frequently crucial for binding to biological targets. rsc.org
Aromatic rings: The presence of aromatic rings, such as the biphenyl system in this compound, often contributes to π-π stacking interactions with aromatic residues in protein binding sites.
Hydrophobic features: The biphenyl moiety is a significant hydrophobic feature, which can be critical for occupying hydrophobic pockets within a target protein.
For a series of 1,3-diphenyl-1H-pyrazole derivatives acting as PPARγ partial agonists, computational studies have helped to elucidate the structure-activity relationships and identify the key pharmacophoric elements responsible for their activity. nih.gov Similarly, in the development of factor Xa inhibitors, the pyrazole scaffold has been a key component of the pharmacophore, with specific substitutions on the pyrazole and associated phenyl rings being optimized to enhance potency and selectivity. semanticscholar.org
While a detailed pharmacophore model for this compound is not explicitly defined in the literature, based on the analysis of analogous structures, a hypothetical model would likely include the features mentioned above. The relative orientation of the biphenyl group with respect to the pyrazole ring would be a critical determinant of its interaction with specific biological targets.
In Silico ADME Prediction and Pharmacokinetic Profiling in Preclinical Contexts
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new therapeutic agents. In silico methods are increasingly used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.
Computational Prediction of Absorption and Distribution Characteristics
For pyrazole derivatives, various online tools and software packages have been employed to predict their ADME properties. imist.manih.gov These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), solubility, and polar surface area.
Studies on biphenyl pyrazoline derivatives have shown that these compounds can be predicted to be orally active drug candidates based on their in silico ADME profiles. researchgate.net For pyrazole-based Schiff bases, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have also been conducted to assess their drug-likeness. uni.lu
For this compound, while specific experimental data is limited, we can infer its likely absorption and distribution characteristics based on its structure and data from closely related compounds. The PubChem entry for a related compound, 3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, provides a predicted XlogP value of 4.6, suggesting moderate lipophilicity which is often correlated with good absorption. acs.org
A summary of predicted ADME properties for a representative pyrazole derivative is presented below.
| Property | Predicted Value/Characteristic | Implication |
| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeant | Varies with substitution | Potential for CNS activity depends on specific modifications. |
| Lipinski's Rule of Five | Generally compliant | Indicates drug-like properties. |
Theoretical Metabolism Pathways and Excretion Mechanisms in Preclinical Species
Computational methods can also provide insights into the metabolic fate of a compound. A key aspect of this is the prediction of interactions with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism.
Studies on various pyrazole derivatives have included in silico predictions of their potential to inhibit major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4. chemmethod.com The pyrazole ring itself can influence metabolic stability, and substitutions on the ring system can significantly alter the metabolic profile. researchgate.net For example, the introduction of certain functional groups can either block or create new sites for metabolic reactions.
For this compound, the biphenyl moiety would likely be a primary site for metabolism, potentially undergoing hydroxylation reactions mediated by CYP enzymes. The pyrazole ring itself could also be subject to metabolic transformations. The specific metabolic pathways and the resulting metabolites would need to be confirmed through experimental studies in preclinical species, but computational predictions can guide the design of such experiments by identifying the most probable sites of metabolism.
Solvent Effects and Intermolecular Interactions: Theoretical Perspectives on Stability and Reactivity
The surrounding environment, particularly the solvent, can significantly influence the stability and reactivity of a molecule. Theoretical methods, such as Density Functional Theory (DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM), are used to study these effects.
Intermolecular interactions are crucial for understanding the solid-state properties of a compound, such as its crystal packing and melting point. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be studied using computational methods like molecular dynamics simulations and analysis of crystal structures. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are key sites for hydrogen bonding. acs.org The biphenyl system in this compound would be expected to participate in π-π stacking interactions, which could play a significant role in its crystal packing and its binding to biological macromolecules.
DFT calculations on fluorinated biphenyl compounds have provided insights into their frontier molecular orbitals (FMOs) and atomic charges, both in the gas phase and in the presence of a solvent, highlighting the role of the solvent in modulating electronic properties. chemmethod.com
Biological Activities and Pharmacological Mechanisms of 3 1,1 Biphenyl 4 Yl 1h Pyrazole in Preclinical Models
Evaluation of Molecular Targets and Enzyme Inhibition/Activation Profiles
There is no specific information available from preclinical studies regarding the molecular targets or the enzyme inhibition and activation profiles of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole.
Kinase Inhibition Profiles and Selectivity
No studies detailing the kinase inhibition profile or selectivity of this compound have been published. While various pyrazole-containing compounds have been investigated as kinase inhibitors, sometimes showing potent and selective activity against specific kinases, this has not been documented for this particular unsubstituted biphenyl-pyrazole. For instance, more complex pyrazole (B372694) derivatives have been evaluated as multi-targeted inhibitors of kinases like JAK2/3 and Aurora A/B, but these compounds have significantly different substitution patterns.
Receptor Ligand Binding Assays and Agonist/Antagonist Activities
Information from receptor ligand binding assays for this compound, or its potential agonist or antagonist activities at various receptors, is not present in the available scientific literature.
Enzyme Activity Modulation and Mechanistic Studies
There are no published mechanistic studies or data on the modulation of enzyme activity by this compound.
Cellular Responses and Signaling Pathway Modulation in In Vitro Systems
Specific data on the cellular responses and modulation of signaling pathways induced by this compound in in vitro systems is currently lacking.
Antiproliferative Effects in Cancer Cell Lines and Associated Molecular Mechanisms
No studies have reported on the antiproliferative effects of this compound in cancer cell lines. Consequently, there is no information on associated molecular mechanisms such as the induction of apoptosis or cell cycle arrest for this specific compound. It is worth noting that a more complex derivative, (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, has been investigated for its potential as an anticancer agent by inducing the generation of reactive oxygen species. However, these findings cannot be directly attributed to the parent compound, this compound.
Anti-inflammatory Pathways and Cytokine Modulation in Cell Models
There is no available data on the effects of this compound on anti-inflammatory pathways or cytokine modulation in cell models. The broader class of pyrazole derivatives has been explored for anti-inflammatory properties, but specific studies on this compound are absent.
Immunomodulatory Activities and Cell-Mediated Responses
The pyrazole nucleus is a core component of various compounds exhibiting significant immunomodulatory and anti-inflammatory properties. Research into pyrazole derivatives has identified several mechanisms through which these compounds modulate immune responses.
Certain pyrazole derivatives demonstrate a potent inhibitory effect on key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). ipp.pt The inhibition of COX-2 activity is a critical mechanism for controlling inflammation, as it reduces the production of prostaglandins (B1171923). ipp.pt In studies on human leukocytes, specific pyrazole compounds were also found to downregulate COX-2 expression. ipp.pt
Beyond COX inhibition, the immunomodulatory effects extend to cell-mediated responses. Derivatives of (E)-1,3-diphenyl-1H-pyrazole have been identified as potential immunosuppressive agents. nih.gov These compounds were shown to inhibit the proliferation of lymph node cells and reduce the release of the pro-inflammatory cytokine Interleukin-6 (IL-6) in concanavalin (B7782731) A-stimulated cells. nih.gov Further investigation into the mechanism revealed that this immunosuppressive activity is mediated through the inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in immune cell signaling. nih.gov Additionally, some pyrazole analogs can suppress the oxidative burst in human leukocytes, a critical process in the inflammatory response. ipp.pt Other related compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and IL-6. nih.gov
Neuroprotective Effects in Neuronal Cell Models and Related Biochemical Pathways
The biphenyl (B1667301) pyrazole scaffold has emerged as a promising framework for developing multi-target ligands for neurodegenerative diseases. nih.govresearchgate.net Compounds based on this scaffold have been identified as first-in-class dual inhibitors of both acetylcholinesterase (AChE) and tau protein aggregation. nih.govresearchgate.net AChE inhibition increases the levels of the neurotransmitter acetylcholine, a primary strategy for treating Alzheimer's disease, while the inhibition of tau aggregation prevents the formation of neurofibrillary tangles, a hallmark pathology of the disease. nih.gov
In preclinical studies using the SH-SY5Y neuroblastoma cell line, a common model for neuronal studies, the biphenyl pyrazole scaffold demonstrated a superior neuroprotective effect against induced cytotoxicity compared to single-target AChE or tau inhibitors. nih.govresearchgate.net
Further studies on other pyrazole derivatives have elucidated additional neuroprotective mechanisms. In models of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, which mimics Parkinson's disease pathology, pyrazole-containing compounds showed significant cell protection. researchgate.netnih.gov This protective activity was linked to the modulation of apoptotic pathways, specifically by decreasing the levels of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3, a key executioner enzyme in cell death. researchgate.netnih.gov
| Compound Class | Cell Model | Key Findings | Reported Mechanism |
|---|---|---|---|
| Biphenyl Pyrazole Scaffold | SH-SY5Y Neuroblastoma | Demonstrated neuroprotection against induced cytotoxicity. nih.govresearchgate.net | Dual inhibition of acetylcholinesterase (AChE) and tau protein aggregation. nih.govresearchgate.net |
| Pyrazole Propananilide Derivatives | SH-SY5Y Neuroblastoma (6-OHDA model) | Provided significant protection against neurotoxin-induced cell death. nih.gov | Decreased expression of pro-apoptotic Bax protein and reduced caspase-3 activation. nih.gov |
| Aryl Azoles (Pyrazole class) | In vitro N-methyl-D-aspartate (NMDA) toxicity model | Exhibited neuroprotective activity ranging from 15% to 40%. nih.gov | Not specified. |
In Vivo Efficacy Studies in Animal Models of Disease
While in vitro studies establish cellular mechanisms, in vivo animal models are crucial for evaluating the systemic efficacy of therapeutic compounds. Various pyrazole derivatives have been assessed in such models for oncology and inflammation.
Pharmacodynamic Markers and Biomarker Analysis in Animal Studies
Based on the established in vitro mechanisms of action, several pharmacodynamic markers can be proposed for in vivo studies of pyrazole derivatives. In inflammatory models, relevant biomarkers would include the systemic or tissue-specific levels of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as prostaglandin (B15479496) E2 (PGE2). ipp.ptnih.gov For oncology applications, markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue and the inhibition of specific kinases could be assessed to confirm target engagement. nih.govnih.gov
Evaluation in Specific Animal Disease Models (e.g., oncology xenografts, inflammatory models, neurological disorder models)
Inflammatory Models: A number of pyrazole derivatives have demonstrated potent anti-inflammatory activity in vivo. In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, certain 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were found to be highly potent agents. nih.gov
Oncology Xenografts: Pyrazole derivatives have shown efficacy in various cancer models. One study highlighted the potency of a pyrazole compound in non-small cell lung cancer (NSCLC) and vincristine-resistant human oral epidermoid carcinoma xenograft models, where it was effective without causing obvious side effects. mdpi.com Pyrazole-biphenyl derivatives have been reported to induce apoptosis in K-562 human myeloid leukemia cells. nih.gov Furthermore, a phenylpyrazole derivative demonstrated 43% tumor growth inhibition in a mouse xenograft model of MV-4-11 leukemia. acs.org
Investigation of Systemic Distribution and Target Engagement in Vivo in Preclinical Species
Detailed information regarding the systemic distribution, pharmacokinetics, and direct evidence of target engagement in vivo for the this compound scaffold is not extensively covered in the currently available literature. Such studies are critical for progressing a compound from preclinical to clinical development.
Mechanism of Action Elucidation at the Molecular and Cellular Level
The therapeutic effects of the biphenyl pyrazole class of compounds stem from their ability to interact with multiple biological targets at the molecular level. The diverse activities observed in preclinical models point to several distinct yet potentially overlapping mechanisms of action.
A primary mechanism in the context of neurodegeneration is the dual inhibition of acetylcholinesterase and tau aggregation, which addresses both symptomatic and pathological aspects of Alzheimer's disease. nih.gov In oncology, a key mechanism for certain pyrazole derivatives is the inhibition of tubulin polymerization. mdpi.com This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
The induction of apoptosis is a recurring mechanism. This can be triggered through the intrinsic pathway, as evidenced by the modulation of Bax and caspase-3 levels, or through other means such as the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (B108866). nih.govnih.govnih.gov
For immunomodulatory and anti-inflammatory effects, the mechanisms involve the direct inhibition of critical enzymes like COX-2 and PI3Kγ. ipp.ptnih.gov This leads to a downstream reduction in inflammatory mediators, including prostaglandins and cytokines like IL-6 and TNF-α, and a decrease in the expression of inducible nitric oxide synthase (iNOS). ipp.ptnih.govresearchgate.net
| Therapeutic Area | Molecular Target / Pathway | Cellular Outcome |
|---|---|---|
| Neurodegeneration | Acetylcholinesterase (AChE) & Tau Protein | Inhibition of AChE activity and prevention of tau oligomer formation. nih.govresearchgate.net |
| Oncology | Tubulin | Inhibition of tubulin polymerization, leading to cell cycle arrest. mdpi.com |
| Oncology / Inflammation | Apoptotic Pathways (Bax, Caspase-3) | Induction of programmed cell death. nih.govnih.gov |
| Inflammation / Immunology | COX-2, iNOS | Reduced synthesis of prostaglandins and nitric oxide. ipp.ptresearchgate.net |
| Immunology | PI3Kγ | Inhibition of immune cell signaling and proliferation. nih.gov |
| Inflammation / Immunology | Cytokine Signaling (IL-6, TNF-α) | Downregulation of pro-inflammatory cytokine production. nih.govnih.gov |
Proteomic and Transcriptomic Profiling for Pathway Identification
Currently, there are no publicly available studies that have conducted comprehensive proteomic or transcriptomic profiling specifically for this compound. Such analyses are powerful tools for identifying the cellular pathways modulated by a compound. By quantifying changes in protein and RNA levels across the genome, researchers can generate hypotheses about a compound's mechanism of action.
For related pyrazole derivatives, some studies have begun to scratch the surface. For instance, research on other complex pyrazole-containing molecules has utilized techniques like RT-PCR to examine the expression of specific genes of interest, such as those involved in inflammatory responses. One study on (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety investigated their effect on the mRNA expression of Interleukin-6 (IL-6), a key cytokine in inflammation nih.gov. This type of targeted gene expression analysis, while not a full transcriptomic profile, provides clues about the pathways these compounds might affect.
A hypothetical proteomic or transcriptomic study on this compound would involve treating a relevant cell line with the compound and then using techniques like mass spectrometry-based proteomics or next-generation sequencing for transcriptomics to identify differentially expressed proteins or genes. The resulting data would then be subjected to bioinformatics analysis to identify enriched biological pathways, such as signaling cascades or metabolic processes, that are perturbed by the compound.
Gene Expression Modulation and Epigenetic Effects
While direct evidence of gene expression modulation by this compound is lacking, studies on its analogs suggest that this class of compounds can influence gene expression. For example, a series of (E)-1,3-diphenyl-1H-pyrazole derivatives were shown to inhibit the expression of IL-6 mRNA in concanavalin A-stimulated mouse lymph node cells nih.gov. This indicates that certain biphenyl-pyrazole structures can interfere with the signaling pathways that lead to the transcription of inflammatory genes.
Furthermore, a study on a series of functionalized phenylpyrazoles identified them as inhibitors of the m6A RNA-binding protein YTHDF2. By inhibiting a "reader" of RNA modifications, these compounds can influence the stability and translation of target mRNAs, thereby modulating the expression of a wide range of genes at the post-transcriptomic level. This research also showed that the lead compound, CK-75, induced cell cycle arrest and apoptosis in cancer cells, effects that are underpinned by significant changes in gene expression escholarship.org.
Epigenetic effects, such as modifications to DNA and histones that regulate gene expression without changing the DNA sequence, have not been specifically studied for this compound. However, a pyrazole-biphenyl derivative has been noted for its inhibitory activity against histone deacetylases (HDACs), which are key epigenetic enzymes mdpi.com. Inhibition of HDACs can lead to broad changes in gene expression and is a mechanism of action for several approved drugs.
A summary of gene expression modulation by analogous compounds is presented in the table below.
| Compound Class | Target/Assay | Observed Effect | Cell Line/Model |
| (E)-1,3-diphenyl-1H-pyrazole derivatives | IL-6 mRNA expression (RT-PCR) | Strong inhibition of expression | Mouse lymph node cells |
| Phenylpyrazoles | YTHDF2−m6A RNA interaction | Inhibition of protein-RNA interaction | K562 cells |
| Pyrazole-biphenyl derivative | Histone deacetylases (HDACs) | Inhibitory activity | In vitro |
Protein-Protein Interaction Studies and Complex Formation
Direct experimental studies on the protein-protein interactions and complex formation involving this compound are not available. However, computational methods like molecular docking have been employed to predict the binding of pyrazole derivatives to various protein targets. These in silico studies provide a theoretical framework for understanding how these compounds might disrupt or stabilize protein-protein interactions.
Molecular docking studies have been performed for various pyrazole derivatives against protein kinases, which are crucial in many cellular signaling pathways. For instance, docking studies have explored the interaction of pyrazole derivatives with receptor tyrosine kinases and other protein kinases, suggesting that these compounds can bind to the active sites of these enzymes and potentially inhibit their activity nih.gov.
Another molecular modeling study focused on pyrazole derivatives as potential inhibitors of the "rearranged during transfection" (RET) kinase. The study used molecular docking and molecular dynamics simulations to understand the interactions between the compounds and the protein's active site, identifying key residues involved in binding mdpi.com. These computational approaches are instrumental in guiding the design of more potent and selective inhibitors.
The table below summarizes the findings from molecular docking studies on related pyrazole derivatives.
| Compound Class | Protein Target | Key Predicted Interactions |
| Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Hydrogen bonding and deep binding within the active pocket |
| Pyrazole derivatives | RET kinase | Hydrogen bonds with hinge region residues (e.g., Ala807) and hydrophobic interactions |
Structure Activity Relationship Sar Studies of 3 1,1 Biphenyl 4 Yl 1h Pyrazole Derivatives
Impact of Substituents on the Pyrazole (B372694) Ring on Preclinical Biological Activity and Selectivity
The substitution pattern on the pyrazole ring is a critical determinant of the biological activity and selectivity of 3-[1,1'-biphenyl]-4-yl-1H-pyrazole derivatives. Modifications at the N1, C3, and C5 positions have been shown to profoundly influence target affinity and efficacy.
For instance, in the development of cannabinoid CB1 receptor antagonists, specific substitutions on the pyrazole core were found to be essential for potent activity. Structural requirements included a 2,4-dichlorophenyl group at the N1 position and a carboxamido group at the C3 position. acs.org Similarly, in the discovery of potent factor Xa inhibitors, optimization of the pyrazole core substitution was a key strategy. The replacement of a highly basic benzamidine (B55565) group with a less basic benzylamine (B48309) moiety led to improved pharmacokinetic profiles while maintaining subnanomolar potency. acs.org
The nature of the substituent at the C3 position can also dictate activity and selectivity. Studies on pyrazole-based inhibitors of meprin α and β showed that while a 3,5-diphenylpyrazole (B73989) derivative had high inhibitory activity, introducing smaller groups like methyl or larger ones like benzyl (B1604629) at this position led to a decrease in activity. nih.gov In another study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the electronic properties of substituents at the C3 position were significant; an electron-withdrawing trifluoromethyl group resulted in a drop in efficacy, whereas an electron-donating methoxy (B1213986) group led to a complete loss of activity. vulcanchem.com
| Position | Substituent | Target/Activity | Effect on Preclinical Activity | Reference |
|---|---|---|---|---|
| N1 | 2,4-Dichlorophenyl | Cannabinoid CB1 Receptor | Required for potent antagonism | acs.org |
| C3 | Carboxamido | Cannabinoid CB1 Receptor | Required for potent antagonism | acs.org |
| C3 | Trifluoromethyl (electron-withdrawing) | NAAA Inhibition | Decreased efficacy | vulcanchem.com |
| C3 | Methoxy (electron-donating) | NAAA Inhibition | Loss of activity | vulcanchem.com |
| C5 | para-Substituted Phenyl | Cannabinoid CB1 Receptor | Required for potent antagonism | acs.org |
Influence of Substitutions on the Biphenyl (B1667301) Moiety on Target Interactions and Efficacy in Preclinical Models
The biphenyl moiety of the scaffold plays a crucial role in anchoring the molecule within the binding sites of target proteins. Modifications to the substitution pattern on these two phenyl rings can significantly alter potency and efficacy.
In the development of the factor Xa inhibitor DPC423, optimization of the biphenyl "P4" region was critical for achieving high potency and selectivity. acs.org A pyrazole-biphenyl derivative has also been identified with inhibitory activity against histone deacetylases, demonstrating the versatility of this scaffold against different targets. mdpi.comktu.edu
SAR studies on 3-(4-biphenyl)-5-substituted phenyl-2-pyrazolines revealed that the nature of the substituent on the second phenyl ring influenced their anti-inflammatory activity. arabjchem.org Similarly, for pyrazole-based inhibitors of meprin α, the introduction of different groups on the phenyl moieties at the 3 and 5 positions of the pyrazole ring led to variations in inhibitory activity. nih.gov For example, a 3,5-diphenylpyrazole derivative showed high activity, which was diminished by the introduction of methyl or benzyl groups. nih.gov
The electronic nature of the substituents on the phenyl rings is also a key factor. It has been observed that the addition of electron-withdrawing groups can enhance the antinociceptive efficacy of certain pyrazole derivatives. rsc.org Furthermore, some pyrazole-biphenyl derivatives have shown potential as anti-cancer agents, indicating that this part of the molecule is critical for interactions with cancer-related targets. mdpi.comktu.edu
| Compound Class | Substitution Strategy | Target/Activity | Effect on Preclinical Efficacy | Reference |
|---|---|---|---|---|
| Factor Xa Inhibitors | Optimization of the biphenyl P4 region | Factor Xa | Improved potency and selectivity | acs.org |
| 3-(4-Biphenyl)-2-pyrazolines | Variations on the second phenyl ring | Anti-inflammatory | Modulated activity | arabjchem.org |
| Meprin α Inhibitors | Introduction of methyl or benzyl groups on phenyl rings | Meprin α | Decreased inhibitory activity compared to unsubstituted diphenyl | nih.gov |
| General Pyrazole Derivatives | Addition of electron-withdrawing groups | Antinociceptive | Enhanced efficacy | rsc.org |
Stereochemical Effects on Biological Potency and Selectivity in Preclinical Studies
Stereochemistry can play a pivotal role in the biological activity of chiral drug molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. For pyrazole derivatives, particularly the related pyrazolines which have a stereocenter, the absolute configuration can significantly influence their interaction with biological targets. acs.org
In the context of pyrazoline derivatives, which are structurally related to pyrazoles, the importance of stereochemistry has been highlighted. For example, studies on the MAO inhibitory activity of pyrazoline enantiomers have determined their absolute configuration and distinct biological profiles. acs.org The development of enantioselective HPLC methods allows for the separation of racemic pyrazoline derivatives, which is a necessary step for conducting stereospecific pharmacological studies. acs.orgnih.gov These studies have shown that solute-chiral stationary phase interactions, which include hydrogen bonding and π-π interactions, are key to achieving enantiomeric discrimination. acs.orgnih.gov Although tested as a racemate, the pyrazoline derivative (-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide showed significant body weight reduction in preclinical models, suggesting that one enantiomer is likely responsible for this activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements for Enhanced Preclinical Pharmacological Profiles
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties. ktu.eduresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.net Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold, aiming to access new chemical space, improve drug-like properties, or circumvent existing patents. mdpi.comresearchgate.net
These techniques are particularly valuable for optimizing lead compounds. By modifying the core structure, it is possible to enhance synthetic accessibility, potency, and pharmacokinetic parameters. researchgate.net For instance, a scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) into a pyrazole-based inhibitor. This change resulted in a compound with improved physicochemical properties that was potent, selective, and brain-penetrant. researchgate.net
Rational Design and Optimization Strategies for Novel this compound-Based Leads
The discovery and development of novel drugs based on the this compound scaffold are increasingly driven by rational design strategies. nih.gov These approaches leverage computational tools and a deep understanding of the target's structure to guide the synthesis of more potent and selective molecules.
A key strategy is structure-based drug design, which uses the three-dimensional structure of the target protein to design molecules that can bind with high affinity and specificity. This was exemplified in the development of DLK inhibitors, where the first crystal structures of the kinase were used to guide the optimization of a pyrazole-based lead. researchgate.net
Virtual screening is another powerful tool, where large libraries of compounds are computationally docked into a target's binding site to identify potential hits. This approach, which can be either ligand-centric or receptor-centric, was used to identify 1,3-diphenyl-1H-pyrazole derivatives as a new series of potent partial agonists for the PPARγ receptor.
Advanced Applications and Emerging Research Directions for 3 1,1 Biphenyl 4 Yl 1h Pyrazole
Applications in Materials Science and Optoelectronics
The biphenyl-pyrazole scaffold is a promising platform for the creation of novel organic materials with tailored electronic and optical properties. The combination of the electron-rich pyrazole (B372694) ring and the extended π-conjugation of the biphenyl (B1667301) moiety is a key driver for its potential use in optoelectronic devices. mdpi.comktu.edu
Biphenyl-containing compounds are actively researched as materials for organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comktu.edu The biphenyl group contributes to the formation of stable amorphous films, a desirable morphological characteristic for thin-film devices. The pyrazole core, on the other hand, is a versatile component in fluorescent molecules. beilstein-journals.org
Research into pyrazoles featuring biphenyl substituents has highlighted their capacity for strong blue fluorescence, a critical component for full-color display and lighting applications. mdpi.comresearchgate.net Studies on 1,3,5-trisubstituted pyrazoles and 3,5-bis(biphenyl)-1-methylpyrazole, for example, reveal strong blue to blue-green luminescence in solution. chim.it These molecules exhibit high molar extinction coefficients, indicating efficient light absorption, and substantial fluorescence quantum yields. chim.it The large separation between absorption and emission peaks (Stokes shift) observed in these related compounds is also a highly favorable characteristic for fluorescent dyes, as it minimizes self-absorption and enhances emission purity. chim.it
The electronic properties can be fine-tuned by adding different functional groups, which influences the intramolecular charge transfer (ICT) characteristics and, consequently, the emission color and efficiency. semanticscholar.org This tunable nature suggests that derivatives of 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole could be engineered to act as emitters in OLEDs or as donor/acceptor materials in the active layer of OPVs.
Table 1: Photophysical Properties of Related Biphenyl-Substituted Pyrazoles
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |
|---|---|---|---|---|
| 3,5-bis(biphenyl)-1-methylpyrazole | 285 | 358 | 0.97 | Dichloromethane |
| 1-phenyl-3,5-di(biphenyl-4-yl)pyrazole | Not Reported | ~390 | High | Not Reported |
This table presents data for structurally related compounds to illustrate the potential of the biphenyl-pyrazole scaffold. Data is compiled from multiple sources for illustrative purposes. chim.itsemanticscholar.org
The inherent fluorescence of the biphenyl-pyrazole core makes it an excellent candidate for the development of fluorescent probes. mdpi.comresearchgate.netktu.edu These probes are molecules designed to detect specific analytes, such as metal ions or biomolecules, through a change in their fluorescence signal. The photophysical properties of such probes, including absorption and emission wavelengths, quantum yield, and lifetime, are critical for their sensitivity and selectivity.
Derivatives of the biphenyl-pyrazole scaffold have been investigated as fluorescent probes for various applications. For instance, a biphenyl derivative containing a pyrazole-linked triazapentalene moiety has been identified as a fluorescent probe for visualizing and inhibiting the kinesin spindle protein in cells. mdpi.comresearchgate.netktu.edu This demonstrates the utility of the scaffold in creating tools for fundamental biological research. The fluorescence of these molecules can be modulated by the local environment, making them sensitive reporters for binding events or changes in cellular conditions.
Role as Chemical Probes and Tools in Biological Research
Beyond materials science, the structural motifs of this compound are valuable in the design of chemical tools to explore complex biological systems.
Affinity labels are reactive molecules that bind to a specific biological target, such as a protein, and form a stable, often covalent, bond. This allows for the identification and isolation of the target protein. The biphenyl-pyrazole structure can serve as a core for designing such labels. The biphenyl group can engage in hydrophobic and π-π stacking interactions within protein binding pockets, while the pyrazole ring can be functionalized with reactive groups to enable covalent modification of the target. mdpi.comktu.edu
The fluorescent properties of the biphenyl-pyrazole scaffold are directly applicable to its use in cellular imaging and biosensing. mdpi.comresearchgate.netktu.edu Reporter molecules are used to visualize, track, and quantify biological processes or molecules within living cells.
In one study, derivatives known as (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones were synthesized to study the generation of reactive oxygen species (ROS) in cancer cells. The intracellular ROS levels were measured using a separate oxidant-sensing fluorescent probe, but the study highlights how the biphenyl-pyrazole core can be incorporated into biologically active molecules whose effects can be monitored by fluorescence-based methods. nih.gov The development of biosensors based on this scaffold could enable real-time monitoring of cellular events with high sensitivity. biorxiv.org
Applications in Analytical Chemistry
In analytical chemistry, there is a constant demand for new reagents and materials that can improve the sensitivity, selectivity, and efficiency of analytical methods. While specific applications of this compound in this field are still an emerging area of research, its properties suggest potential uses.
Given its fluorescent nature, derivatives could be employed as reagents in fluorescence spectroscopy for the quantitative analysis of certain metal ions or organic molecules. A pyrazole-based probe, for instance, has been shown to act as a "turn-off" fluorescent sensor for specific metal ions. semanticscholar.org The development of similar chemosensors based on the this compound framework could lead to new analytical methods for environmental monitoring or clinical diagnostics.
Development of Chemo-sensors and Biosensors for Specific Analytes
The pyrazole nucleus, with its adjacent nitrogen atoms, is an effective chelating motif, making pyrazole derivatives excellent candidates for chemosensors. nih.govrsc.org The incorporation of a biphenyl group into the 3-position of the pyrazole ring, as in this compound, can enhance the photophysical properties of the molecule, which is crucial for developing fluorescent and colorimetric sensors.
Research has demonstrated that pyrazole derivatives can be functionalized to selectively detect a variety of analytes, including metal ions and biologically relevant molecules. nih.gov The sensing mechanism often relies on the interaction between the analyte and the nitrogen atoms of the pyrazole ring, leading to a measurable change in fluorescence or color. For instance, pyrazole-based probes have been designed for the detection of Al³⁺, where coordination with the metal ion restricts cis-trans isomerization and activates a fluorescent signal. nih.gov Similarly, other derivatives have shown promise in detecting mercury ions (Hg²⁺) in aqueous media. nih.gov
The biphenyl substituent in the this compound scaffold can be further modified to introduce specific recognition sites, thereby tailoring the sensor for a particular analyte. This functionalization allows for the development of highly selective and sensitive sensors for environmental monitoring, industrial process control, and biomedical diagnostics.
Metal Ion Complexation and Coordination Chemistry for Detection and Separation
The coordination chemistry of pyrazole-based ligands is extensive, owing to the ability of the pyrazole ring's nitrogen atoms to bind to a wide array of metal ions. researchgate.netuobaghdad.edu.iq These ligands can act as monodentate or bridging bidentate ligands, forming stable complexes with transition metals such as copper, silver, zinc, cadmium, and iridium. researchgate.netmdpi.comacs.orgmdpi.com This strong affinity for metals is fundamental to their application in metal ion detection and separation.
Spectrophotometric studies on pyrazole-based ligands, such as 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene, have been conducted to determine their complexation behavior with silver ions (Ag⁺). mocedes.org These studies help in evaluating the stoichiometry and stability constants of the resulting metal-ligand complexes, which is vital information for designing systems for the selective removal or detection of specific metal ions from a mixture. mocedes.orgnih.gov
The this compound scaffold is particularly interesting in this context. The biphenyl group provides a rigid and sterically defined framework that can influence the geometry and stability of the metal complexes formed. For example, iridium(III) complexes featuring a 4-fluoro-4′-(1H-pyrazol-1-yl)-[1,1′-biphenyl]-2-carbonitrile ligand have been synthesized and shown to form pseudooctahedral geometries, demonstrating the utility of the biphenyl-pyrazole structure in creating specific coordination environments. acs.org Such controlled complexation is key to developing selective extraction agents for metallurgical processes or for the remediation of heavy metal contamination.
Development of Supramolecular Assemblies and Coordination Polymers Utilizing this compound Scaffolds
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, and the this compound scaffold is an excellent building block for creating complex, higher-order structures. mdpi.com The pyrazole ring can participate in hydrogen bonding via its N-H group, while the biphenyl system can engage in π-π stacking interactions, both of which are crucial driving forces for self-assembly. researchgate.net
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of materials where metal ions are linked by organic ligands to form extended networks. researchgate.net The bifunctional nature of ligands derived from this compound—with a metal-coordinating pyrazole head and a modifiable biphenyl tail—makes them ideal for constructing CPs and MOFs with desired topologies and properties. mdpi.com Researchers have successfully synthesized coordination polymers using various pyrazole-containing ligands, resulting in structures ranging from 1D chains to complex 3D frameworks. researchgate.netrsc.orgnih.govacs.org For instance, the reaction of biphenyl-dicarboxylate linkers with metal ions like zinc and manganese has produced 3D metal-organic frameworks with features like interpenetrated nets. nih.gov
These supramolecular assemblies and coordination polymers have potential applications in gas storage, separation, catalysis, and luminescence. researchgate.net The specific architecture of the this compound unit can be used to control the pore size and functionality of MOFs, tailoring them for specific applications.
Future Research Directions and Unexplored Potentials
The versatility of the this compound structure opens up numerous avenues for future research and development.
Multicomponent Reactions and Diversity-Oriented Synthesis for Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse molecules for high-throughput screening. brandon-russell.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are highly efficient tools for DOS. organic-chemistry.orgbeilstein-journals.org
The pyrazole core is readily accessible through various MCRs, often involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. chim.it By systematically varying the building blocks used in these reactions—for example, using different substituted phenylhydrazines and biphenyl-containing dicarbonyl precursors—large libraries of this compound analogs can be generated. researchgate.netmdpi.com This approach allows for the rapid exploration of the chemical space around this scaffold, which is essential for discovering new compounds with optimized properties for materials science or therapeutic applications.
| Synthesis Strategy | Description | Potential Outcome | Reference(s) |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to efficiently build complex molecules. | Rapid generation of substituted pyrazoles with high atom economy. | organic-chemistry.org, beilstein-journals.org |
| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of a wide range of molecular structures to explore chemical space. | Creation of large libraries of biphenyl-pyrazole derivatives for screening. | researchgate.net, brandon-russell.com |
| Parallel Synthesis | Simultaneous synthesis of a library of related compounds in a spatially separated manner. | Efficient production of analogs with diverse substitution patterns for structure-activity relationship studies. | researchgate.net |
Integration with Nanotechnology for Advanced Delivery Systems or Enhanced Sensing Platforms
The integration of this compound derivatives with nanotechnology presents a promising frontier. The functional properties of these molecules can be amplified by incorporating them into nanomaterials such as nanoparticles, nanotubes, or quantum dots.
In the realm of sensing, attaching these pyrazole derivatives to the surface of nanoparticles can lead to enhanced sensitivity and selectivity. The high surface-area-to-volume ratio of nanomaterials allows for a greater density of receptor molecules, leading to a stronger signal upon analyte binding.
For therapeutic applications, derivatives of this compound could be encapsulated within or conjugated to nanocarriers for targeted drug delivery. This approach can improve the solubility of hydrophobic compounds, protect them from premature degradation, and deliver them specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing systemic side effects. The use of MOFs, which can be constructed from pyrazole-based linkers, as drug delivery vehicles is an emerging area of research. researchgate.net
Exploration of Novel Therapeutic Areas and Target Classes (Preclinical Research)
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govmdpi.com The this compound framework has been the subject of significant preclinical research, leading to the discovery of potent and selective modulators of various biological targets.
One area of investigation is in the treatment of cancer. Pyrazole-biphenyl derivatives have been synthesized and shown to inhibit cancer cell growth. nih.gov For example, certain derivatives have been identified as potent, multi-targeted inhibitors of Janus kinases (JAK2/3) and Aurora kinases (A/B), which are crucial targets in oncology. nih.gov Other related compounds have been found to induce the generation of reactive oxygen species (ROS) in pancreatic cancer cells, leading to cell death. nih.gov
Beyond cancer, this scaffold has shown potential in other therapeutic areas. A series of biphenyl pyrazole dicarboxamides were identified as sodium channel blockers with significant efficacy in a preclinical model of neuropathic pain. nih.gov Furthermore, derivatives have been developed as highly potent and selective inhibitors of blood coagulation factor Xa, a key target for antithrombotic drugs. nih.gov The discovery of 1,3-diphenyl-1H-pyrazole derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) also highlights the potential of this class of compounds for the treatment of metabolic diseases. nih.gov
| Therapeutic Target/Area | Compound Class/Derivative | Finding | Reference(s) |
| Neuropathic Pain | Biphenyl pyrazole dicarboxamides | Potent sodium channel blockers with efficacy in a rat spinal nerve ligation model. | nih.gov |
| Cancer (Leukemia, Colon) | 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Potent multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases. | nih.gov |
| Cancer (Pancreatic) | (E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones | Induce reactive oxygen species (ROS) generation through glutathione (B108866) depletion. | nih.gov |
| Thrombosis | 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | Highly potent, selective, and orally bioavailable inhibitor of Factor Xa. | nih.gov |
| Diabetes/Obesity | 1,3-diphenyl-1H-pyrazole derivatives | Competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). | nih.gov |
Future preclinical research will likely focus on optimizing the potency and selectivity of these lead compounds, exploring new disease indications, and elucidating their precise mechanisms of action. The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of biphenyl hydrazines with β-ketoesters or via Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety. Optimization involves controlling temperature (e.g., reflux in ethanol or THF) and catalysts (e.g., palladium catalysts for coupling reactions). For example, substituent positioning on the pyrazole ring can be adjusted using DMF-DMA (dimethylformamide dimethyl acetal) to enhance regioselectivity . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming proton environments and carbon frameworks, particularly distinguishing between pyrazole C-3 and C-5 positions. Aromatic protons in the biphenyl group appear as distinct multiplet signals .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm for pyrazole) and conjugation effects from biphenyl substituents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, aiding in structural validation .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve bond lengths, angles, and packing interactions. The SHELX suite (e.g., SHELXL for refinement) is commonly employed for small-molecule crystallography. For example, triclinic crystal systems (space group ) with unit cell parameters , and have been reported for related pyrazole derivatives. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data in understanding the compound’s electronic properties?
- Methodological Answer : DFT studies (e.g., using B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. For biphenyl-pyrazole hybrids, calculations reveal how electron-withdrawing/donating substituents affect conjugation and dipole moments. These results align with experimental UV-Vis spectra and redox potentials .
Q. What strategies resolve contradictions between spectroscopic data and computational models?
- Methodological Answer : Discrepancies (e.g., unexpected -NMR shifts) are addressed by:
- Solvent Effects : Simulating NMR chemical shifts with implicit solvent models (e.g., PCM for DMSO).
- Conformational Analysis : Using molecular dynamics (MD) to identify dominant conformers influencing experimental spectra.
- Crystallographic Validation : Cross-referencing SCXRD bond lengths with DFT-optimized geometries .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Challenges include polymorphism and solvent inclusion (e.g., dioxane monosolvate formation). Strategies:
- Slow Evaporation : Using mixed solvents (e.g., chloroform/methanol) to promote ordered crystal growth.
- Seeding : Introducing microcrystals to guide nucleation.
- Temperature Gradients : Gradual cooling from saturated solutions reduces disorder .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
- Methodological Answer :
- Derivatization : Synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at biphenyl positions) to assess antimicrobial or anti-inflammatory activity.
- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with controls like ciprofloxacin .
- Molecular Docking : Targeting enzymes (e.g., COX-2 for anti-inflammatory activity) to correlate binding affinity with substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
